

Physicochemical Properties of 2C-B-Fly-NBOMe Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2CBFly-NBOMe

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Abstract

2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine hydrochloride (2C-B-Fly-NBOMe HCl), also known as Cimbi-31, is a potent and selective serotonin 5-HT_{2A} receptor partial agonist.^[1] As a member of the N-benzylphenethylamine (NBOMe) class of compounds, it has garnered interest in neuroscience for its potential as a research tool to investigate the 5-HT_{2A} receptor system. This technical guide provides a comprehensive overview of the available physicochemical data, pharmacological profile, and analytical methodologies for 2C-B-Fly-NBOMe HCl. Due to the limited availability of public-domain research, this guide synthesizes information from published studies and provides generalized experimental protocols where specific details are not available.

Chemical and Physical Properties

2C-B-Fly-NBOMe is a derivative of the phenethylamine 2C-B, structurally modified with a "Fly" dihydridifuran ring system and an N-(2-methoxybenzyl) group. The N-benzyl substitution is

known to dramatically increase binding affinity for the 5-HT_{2A} receptor.[2][3] The hydrochloride salt is the common form used in research settings.[4][5]

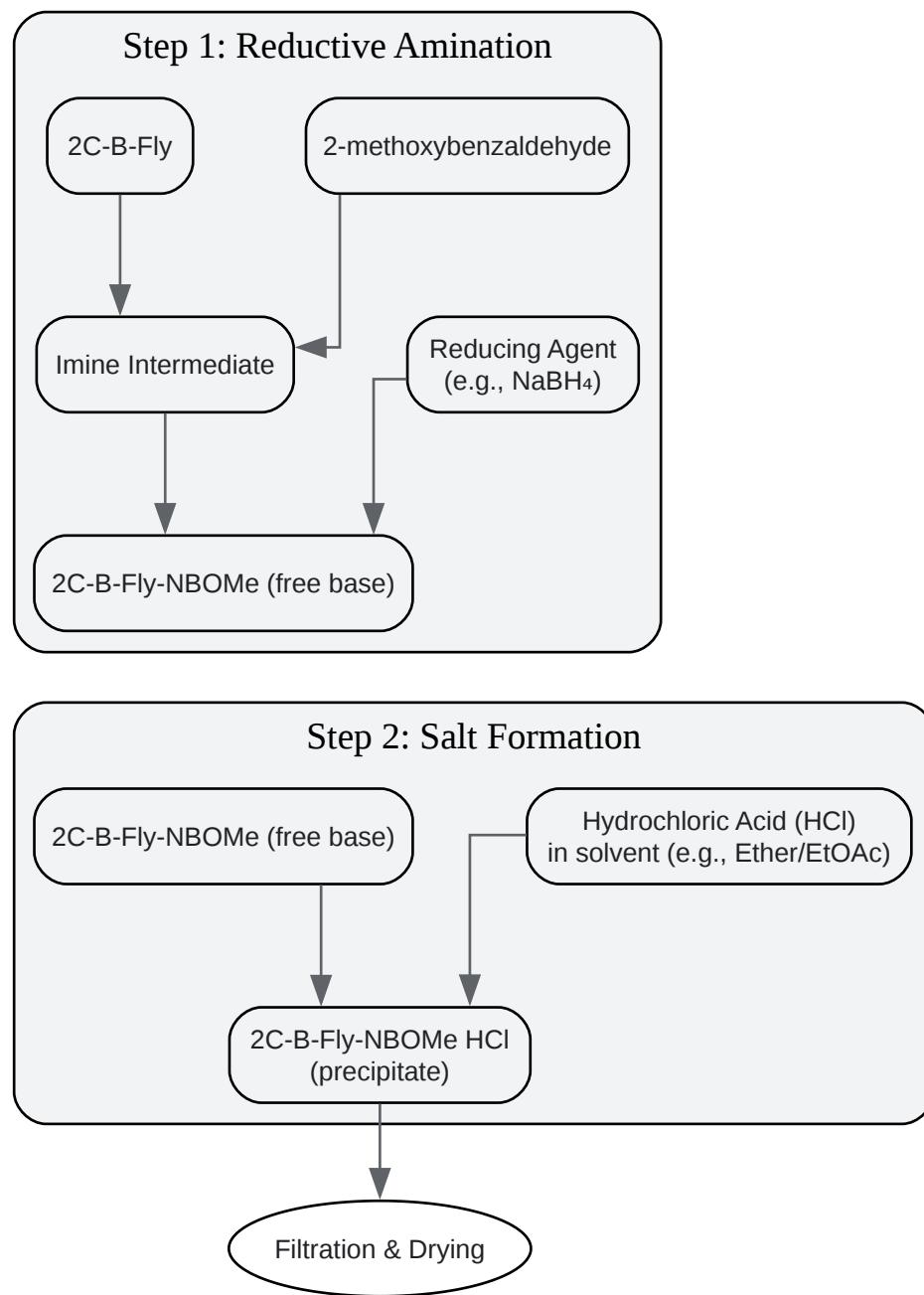
Table 1: Physicochemical Properties of 2C-B-Fly-NBOMe Hydrochloride

Property	Value	Source
IUPAC Name	2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine hydrochloride	N/A
Synonyms	NBOMe-2C-B-FLY, Cimbi-31, 2C-B-FLY-NBOMe HCl	
CAS Number	1335331-42-4 (free base)	
Chemical Formula	C ₂₀ H ₂₂ BrNO ₃ · HCl	
Molar Mass	404.304 g·mol ⁻¹ (free base)	
Melting Point	244–245 °C	[3]
Solubility	Poor solubility in aqueous solutions. Requires sonication for dissolution of higher concentrations.	[4][6]
pKa	Data not publicly available.	N/A
Appearance	White crystalline solid (inferred from synthesis descriptions).	[2]

Synthesis

A detailed, peer-reviewed synthesis protocol for 2C-B-Fly-NBOMe is not publicly available. However, the synthesis can be inferred from related procedures and information on the preparation of its metabolites and analogs. The most probable route involves the reductive amination of 2C-B-Fly (the primary amine) with 2-methoxybenzaldehyde. The resulting free base is then converted to the hydrochloride salt.

A study on 2C-B-Fly-NBOMe metabolites describes a method for a deuterated analog which supports this proposed pathway: reacting 2C-H-Fly hydrochloride with 2-(methoxy-d3)benzaldehyde and a non-nucleophilic base like triethylamine (to liberate the free amine in situ), followed by conversion to the hydrochloride salt with concentrated HCl.[2]



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Hypothesized synthesis workflow for 2C-B-Fly-NBOMe HCl.

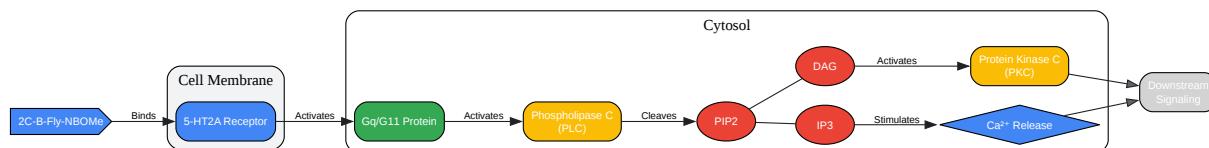
Pharmacology

2C-B-Fly-NBOMe is a highly potent partial agonist of the human 5-HT_{2A} receptor. The addition of the N-(2-methoxybenzyl) moiety to the parent "Fly" compound dramatically increases its affinity for this receptor, a characteristic feature of the NBOMe class.^[2] Its high affinity and selectivity make it a valuable tool for probing the function and structure of the 5-HT_{2A} receptor.

Table 2: Receptor Binding & Functional Activity

Receptor/Assay	Value	Cell Line / System	Source
5-HT _{2A} Binding Affinity (K _i)	0.16 ± 0.04 nM	Neuronal GF-62 cells	[3]
5-HT _{2A} Functional Potency (EC ₅₀)	1.06 ± 0.19 nM	Phosphoinositide (PI) hydrolysis	[3]
5-HT _{2A} Intrinsic Activity	83% (relative to 10 μM 5-HT)	Phosphoinositide (PI) hydrolysis	[3]

The primary signaling cascade initiated by 5-HT_{2A} receptor activation involves the Gq/G₁₁ protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.



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Canonical 5-HT_{2A} receptor Gq signaling pathway.

Pharmacokinetics (Rat Model)

A study in male Wistar rats following subcutaneous administration provided key pharmacokinetic parameters. The data suggest that 2C-B-Fly-NBOMe readily crosses the blood-brain barrier, achieving significantly higher concentrations in brain tissue compared to serum.[\[2\]](#)

Table 3: Pharmacokinetic Parameters in Wistar Rats (1 mg/kg, s.c.)

Parameter	Serum	Brain	Source
T _{max} (Time to Peak Concentration)	0.5 h	1 h	[2]
C _{max} (Peak Concentration)	28 ng/mL	171 ng/g	[2]
t _{1/2} (Elimination Half-life)	1.56 h	2.40 h	[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for 2C-B-Fly-NBOMe HCl are not extensively detailed in the literature. The following sections outline the methodologies based on available information and standard laboratory practices.

Analytical Characterization

Purity and identity are typically established using a combination of chromatographic and spectroscopic methods.

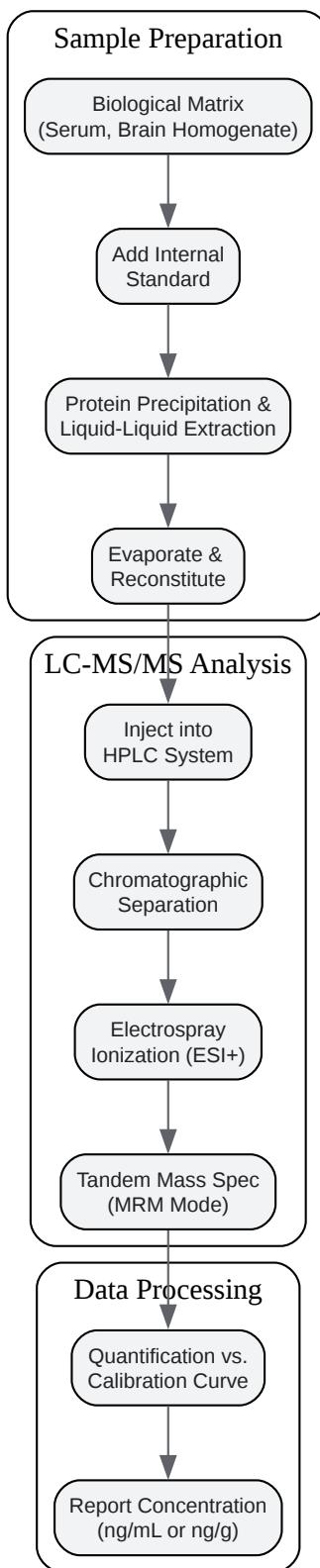
High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the hydrochloride salt. A purity of 99% has been certified using this method.[\[2\]\[5\]](#)
- Hypothetical Protocol:
 - System: Agilent 1200 Series or equivalent.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 280 nm.
- Sample Preparation: Dissolve a small quantity of the salt in the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Purpose: Used for pharmacokinetic analysis to quantify the compound in biological matrices like serum and brain tissue.[\[4\]](#)
- Published Protocol Details:[\[4\]](#)
 - System: HPLC system coupled with a mass spectrometer.
 - Mobile Phase A: 5 mM ammonium formate with 0.01% formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: Started at 10% B, increased to 50% B in 0.5 min, then to 100% B in 1.5 min, held for 2 min, then returned to 10% B.
 - Ionization: Positive electrospray ionization (ESI) mode.
 - Detection: Multiple reaction monitoring (MRM).
 - Quantification: External matrix-matched calibration. Limit of quantification was 1 ng/mL (or 1 ng/g for brain tissue).



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General workflow for pharmacokinetic analysis by LC-MS/MS.

Receptor Binding Assay

- Purpose: To determine the binding affinity (K_i) of the compound for a specific receptor, such as 5-HT_{2A}.
- General Protocol (Radioligand Competition Assay): This protocol is a standard method and is representative of how the published K_i value would have been determined.[7][8]
 - Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT_{2A} receptor (e.g., GF-62 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).[3][7]
 - Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (2C-B-Fly-NBOMe HCl).
 - Incubation: Incubate the mixture at a set temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
 - Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
 - Scintillation Counting: After drying the filter plate, add a scintillation cocktail and measure the radioactivity in each well using a microplate scintillation counter.
 - Data Analysis: Determine the IC₅₀ value (the concentration of 2C-B-Fly-NBOMe that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation.

Conclusion

2C-B-Fly-NBOMe hydrochloride is a highly potent serotonergic tool compound with sub-nanomolar affinity for the 5-HT_{2A} receptor. Available data from rodent models indicate good brain penetration. While key physicochemical and pharmacological data exist, a comprehensive public dataset is lacking. Specifically, detailed synthesis protocols, solubility

constants, and pKa values are not readily available in peer-reviewed literature. The methodologies and data presented in this guide are compiled from the current body of scientific research and are intended to provide a foundational resource for professionals in drug discovery and neuroscience. Further research is required to fully characterize this compound.

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